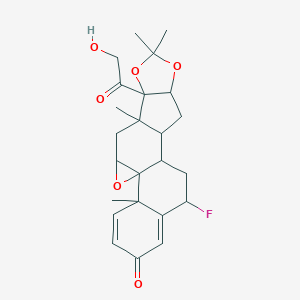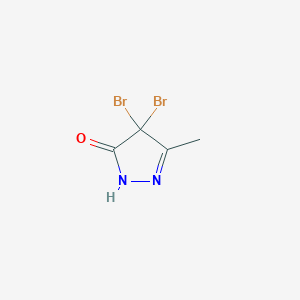
4,4-Dibrom-3-methyl-2-pyrazolin-5-on
Übersicht
Beschreibung
4,4-Dibromo-3-methyl-2-pyrazolin-5-one, also known as 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, is a useful research compound. Its molecular formula is C4H4Br2N2O and its molecular weight is 255.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4-Dibromo-3-methyl-2-pyrazolin-5-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522042. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4-Dibromo-3-methyl-2-pyrazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dibromo-3-methyl-2-pyrazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herstellung von Antiamoebika
4,4-Dibrom-2,4-dihydro-5-methyl-3H-pyrazol-3-on wird bei der Herstellung von Antiamoebika wie Thiosemicarbazid-Derivaten verwendet . Diese Verbindungen haben potenzielle Anwendungen bei der Behandlung von Amöbiasis, einer parasitären Infektion des Darms.
Synthese von Antimykotika
Diese Verbindung wird auch bei der Herstellung von Triazin-Molekülen verwendet, die eine antimykotische Aktivität zeigen . Diese Moleküle könnten bei der Entwicklung neuer Antimykotika oder Behandlungen eingesetzt werden.
Calciumkanalblocker
Obwohl nicht direkt mit 4,4-Dibrom-3-methyl-2-pyrazolin-5-on verwandt, ist es erwähnenswert, dass ähnliche Verbindungen wie 1,4-DHP bei der Herstellung von Calciumkanalblockern eingesetzt wurden . Diese Medikamente, darunter Nifedipin, Felodipin und Nicardipin, werden häufig zur Behandlung von Bluthochdruck und verwandten Herz-Kreislauf-Erkrankungen eingesetzt .
Chemische Synthese
4-Methyl-2-pyrazolin-5-on, eine verwandte Verbindung, kann in der chemischen Synthese verwendet werden . Obwohl die spezifischen Anwendungen nicht erwähnt werden, deutet dies darauf hin, dass this compound auch potenzielle Anwendungen in verschiedenen chemischen Syntheseschritten haben könnte.
Safety and Hazards
Zukünftige Richtungen
The compound is used in the preparation of antimoebic compounds such as thiosemicarbazide derivatives . It is also used in the preparation of triazine molecules displaying antifungal activity . These applications suggest potential future directions in the development of new antimoebic and antifungal agents.
Wirkmechanismus
Target of Action
It is known that the compound is used in the preparation of antimoebic compounds such as thiosemicarbazide derivatives . This suggests that it may interact with targets relevant to the life cycle of amoebic parasites.
Mode of Action
Given its use in the synthesis of antimoebic and antifungal compounds , it is likely that it interacts with biological targets in a way that disrupts the normal functioning of these organisms.
Biochemical Pathways
Given its role in the synthesis of antimoebic and antifungal compounds , it can be inferred that it may interfere with the biochemical pathways essential for the survival and proliferation of these organisms.
Result of Action
Considering its use in the synthesis of antimoebic and antifungal compounds , it can be inferred that the compound’s action results in the inhibition of growth or killing of these organisms.
Biochemische Analyse
Biochemical Properties
4,4-Dibromo-3-methyl-2-pyrazolin-5-one plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of antimoebic compounds such as thiosemicarbazide derivatives and triazine molecules displaying antifungal activity . The interactions of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one with these biomolecules are primarily through covalent bonding, which can alter the activity of the target enzymes and proteins.
Cellular Effects
The effects of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cells . Additionally, 4,4-Dibromo-3-methyl-2-pyrazolin-5-one can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4,4-Dibromo-3-methyl-2-pyrazolin-5-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active sites of enzymes, thereby inhibiting their activity or altering their conformation to enhance their function . These interactions can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,4-Dibromo-3-methyl-2-pyrazolin-5-one is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity, without significant toxicity . At higher doses, toxic or adverse effects can be observed, including potential damage to cellular structures and disruption of normal cellular processes . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
4,4-Dibromo-3-methyl-2-pyrazolin-5-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can influence the levels of various metabolites within the cells, thereby affecting overall metabolic flux. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects.
Subcellular Localization
4,4-Dibromo-3-methyl-2-pyrazolin-5-one exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
4,4-dibromo-3-methyl-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2O/c1-2-4(5,6)3(9)8-7-2/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQQLBQGDDSBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325939 | |
| Record name | 4,4-Dibromo-3-methyl-2-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33549-66-5 | |
| Record name | 33549-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Dibromo-3-methyl-2-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


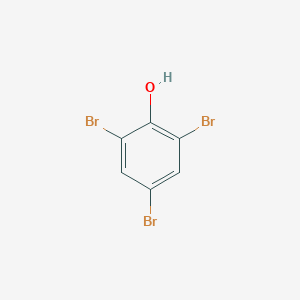

![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B41976.png)

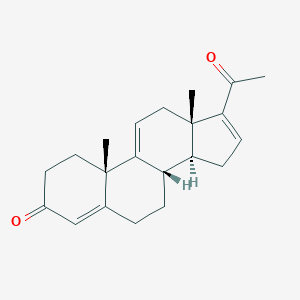


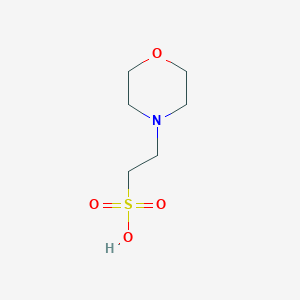
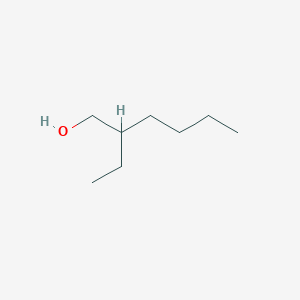
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)
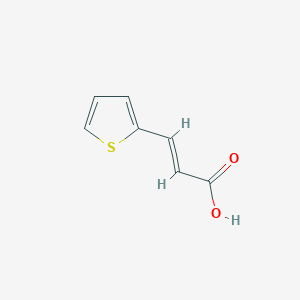
![[2-[(6S,8S,10R,13S,14S)-6-Fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42014.png)
